N-Me-D-Lys-OH.HCl

説明

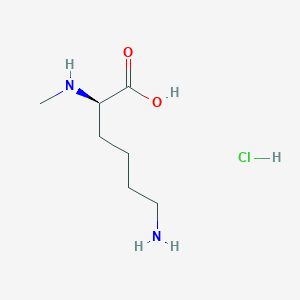

N-Me-D-Lys-OH.HCl (N-Methyl-D-lysine hydrochloride) is a synthetic amino acid derivative characterized by its D-configuration and N-methylation.

- Molecular Formula: C₇H₁₆ClN₂O₂ (inferred from the L-isomer in and ).

- Molecular Weight: 196.68 g/mol.

- IUPAC Name: (2R)-2-(Methylamino)-6-aminohexanoic acid hydrochloride.

- Structural Features: D-configuration: The stereochemistry at the α-carbon distinguishes it from the naturally occurring L-lysine. N-methylation: Substitution of a hydrogen atom with a methyl group at the α-amino position enhances steric bulk and reduces hydrogen-bonding capacity. Lysine side chain: A six-carbon aliphatic chain with a terminal amino group, which is protonated under physiological conditions, contributing to solubility and interaction with negatively charged molecules.

This compound is primarily used in peptide synthesis and biochemical research to study stereochemical effects, enzymatic resistance, and protein-protein interactions.

特性

分子式 |

C7H17ClN2O2 |

|---|---|

分子量 |

196.67 g/mol |

IUPAC名 |

(2R)-6-amino-2-(methylamino)hexanoic acid;hydrochloride |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m1./s1 |

InChIキー |

LWUKQYOOMILVOV-FYZOBXCZSA-N |

異性体SMILES |

CN[C@H](CCCCN)C(=O)O.Cl |

正規SMILES |

CNC(CCCCN)C(=O)O.Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

The following table and analysis compare N-Me-D-Lys-OH.HCl with structurally or functionally related N-methylated amino acid hydrochlorides.

Table 1: Comparative Data on N-Me-D-Lys-OH.HCl and Analogues

Key Findings:

Stereochemical Impact :

- The D-configuration in N-Me-D-Lys-OH.HCl reduces recognition by proteolytic enzymes compared to the L-isomer, enhancing metabolic stability in peptide therapeutics.

- In contrast, N-Me-L-Lys-OH.HCl (L-configuration) may mimic natural lysine in biological systems but is more susceptible to enzymatic degradation.

Side Chain Influence: The lysine side chain in N-Me-D-Lys-OH.HCl provides a positively charged ε-amino group at physiological pH, enabling interactions with nucleic acids or anionic membranes. This property is absent in shorter-chain analogues like N-Me-D-Ala-OH.HCl. N-Me-L-Ser-OH.HCl’s hydroxyl group enhances hydrophilicity, making it suitable for studying solvent-exposed regions in proteins.

Derivatives for Synthesis: Protected derivatives like N-Me-Lys(Boc)-OMe.HCl () are critical intermediates in peptide synthesis. The Boc group blocks the ε-amino group, while the methyl ester facilitates solubility in organic solvents.

Solubility Trends :

- Solubility varies with side chain chemistry. For example, N-Me-L-Ser-OH.HCl’s hydroxyl group enables high aqueous solubility (≥250 mg/mL), whereas N-Me-D-Lys-OH.HCl’s hydrophobic lysine chain likely reduces water solubility.

Research Implications and Limitations

- Applications : N-Me-D-Lys-OH.HCl is valuable in designing peptidomimetics and studying chiral specificity in enzyme-substrate interactions. Its D-configuration is particularly useful in evading immune recognition.

- Limitations : Direct solubility and stability data for N-Me-D-Lys-OH.HCl are absent in the evidence, requiring extrapolation from analogues. Further experimental validation is needed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。